molecular formula C5H3N3O2 B13096488 Isoxazolo[5,4-d]pyrimidin-4(5h)-one

Isoxazolo[5,4-d]pyrimidin-4(5h)-one

Cat. No.: B13096488
M. Wt: 137.10 g/mol
InChI Key: XGNFGOTVKGBRCI-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyrimidine ring. The presence of these two rings imparts unique chemical properties to the compound, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of 5-amino-isoxazole-4-carboxamides with various electrophilic agents. One common method involves the use of ethyl triethoxyacetate or diethyl oxalate/succinate as cyclization agents . The reaction conditions often include heating under reflux in a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of microwave irradiation has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Isoxazolo[5,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3N3O2

Molecular Weight

137.10 g/mol

IUPAC Name

5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H3N3O2/c9-4-3-1-8-10-5(3)7-2-6-4/h1-2H,(H,6,7,9)

InChI Key

XGNFGOTVKGBRCI-UHFFFAOYSA-N

Canonical SMILES

C1=NOC2=C1C(=O)NC=N2

Origin of Product

United States

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